molecular formula C7H11NS B2985349 1-(5-Methylthiophen-3-yl)ethan-1-amine CAS No. 1270528-41-0

1-(5-Methylthiophen-3-yl)ethan-1-amine

Cat. No. B2985349
M. Wt: 141.23
InChI Key: LHRQYAFYBUFYBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(5-Methylthiophen-3-yl)ethan-1-amine” is a chemical compound with the molecular formula C7H11NS . It has a molecular weight of 141.23 . This compound is in liquid form .


Molecular Structure Analysis

The InChI code for “1-(5-Methylthiophen-3-yl)ethan-1-amine” is 1S/C7H11NS/c1-5-3-4-7(9-5)6(2)8/h3-4,6H,8H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Chemical Reactions Analysis

While specific chemical reactions involving “1-(5-Methylthiophen-3-yl)ethan-1-amine” are not available, a related compound, “1-(3-methylphenyl)ethan-1-one”, was found to undergo transaminase-mediated chiral selective synthesis to form "(1R)-(3-methylphenyl)ethan-1-amine" .


Physical And Chemical Properties Analysis

“1-(5-Methylthiophen-3-yl)ethan-1-amine” is a liquid at room temperature . The compound has a molecular weight of 141.23 . Unfortunately, specific physical properties such as boiling point and density are not available in the retrieved resources.

Scientific Research Applications

Synthesis and Structural Evaluation

  • Synthesis and Structural Evaluation of Indole and Gramine Derivatives : Lovel Kukuljan, K. Kranjc, and F. Perdih (2016) reported on the synthesis of 1-(5-methyl-1H-indol-6-yl)ethan-1-one and its derivative via Diels-Alder cycloaddition, acid-catalyzed cyclization, and Mannich reaction. These compounds were analyzed using IR, NMR, mass spectroscopy, elemental analysis, and X-Ray diffraction, revealing complex molecular interactions and structures (Kukuljan, Kranjc, & Perdih, 2016).

Novel Multicomponent Reactions

  • Assembly of Fully Substituted 2,5-Dihydrothiophenes : Giacomo Mari et al. (2018) developed an efficient synthesis of fully substituted 2,5-dihydrothiophenes using a sequential one-pot four-component reaction. This method allows for diverse variations in the architecture of the final products (Mari et al., 2018).

Catalysis and Reaction Mechanisms

  • Intramolecular Hydroalkoxylation and Hydroamination of Alkynes : Mark J. Pouy et al. (2012) studied the intramolecular addition of O–H and N–H bonds across carbon–carbon triple bonds, forming complex structures. The reaction is catalyzed by Cu(I) complexes and involves intricate mechanisms and kinetics (Pouy et al., 2012).

Hydrogenation Processes

  • Hydrogenation of Amides to Amines : A. A. Núñez Magro et al. (2007) explored the hydrogenation of amides to amines using a catalyst derived from [Ru(acac)(3)] and 1,1,1-tris(diphenylphosphinomethyl)ethane, highlighting the importance of water in stabilizing the catalyst for primary amine formation (Núñez Magro, Eastham, & Cole-Hamilton, 2007).

Chiral Recognition

  • Chiral Recognition in NMR Spectroscopy : T. Wenzel et al. (2004) utilized chiral crown ethers and ytterbium(III) complexes in 1H NMR spectroscopy to discriminate enantiomeric primary amines, amino acids, and amino alcohols. This study highlights the role of ytterbium(III) in enhancing chiral discrimination (Wenzel et al., 2004).

Safety And Hazards

The compound is not intended for human or veterinary use and is for research use only. It is classified as a hazardous substance, with hazard statements H314 and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding contact with skin and eyes .

Future Directions

Thiophene-based analogs, like “1-(5-Methylthiophen-3-yl)ethan-1-amine”, have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research may focus on exploring these biological effects and developing new synthesis methods for thiophene derivatives.

properties

IUPAC Name

1-(5-methylthiophen-3-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NS/c1-5-3-7(4-9-5)6(2)8/h3-4,6H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHRQYAFYBUFYBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CS1)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Methylthiophen-3-yl)ethan-1-amine

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